molecular formula C19H22ClN3O4S B4197884 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4197884
M. Wt: 423.9 g/mol
InChI Key: SBWDODULRGKQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group, a pyridinylmethyl group, and a piperidinecarboxamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 4-pyridinylmethylamine to form the sulfonamide intermediate. This intermediate is then reacted with 3-piperidinecarboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyridinylmethyl group may interact with receptors or other proteins, modulating their function. The piperidinecarboxamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide
  • 3-chloro-4-methoxyphenyl isocyanate
  • 3-chloro-4-methylbenzenesulfonyl chloride

Comparison: 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, specificity, and potential therapeutic effects due to the presence of the pyridinylmethyl and piperidinecarboxamide moieties.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-27-18-5-4-16(11-17(18)20)28(25,26)23-10-2-3-15(13-23)19(24)22-12-14-6-8-21-9-7-14/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWDODULRGKQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

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